1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-36-22-8-4-7-21(16-22)34-27-25(30-31-34)26(28-18-29-27)33-13-11-32(12-14-33)24(35)17-37-23-10-9-19-5-2-3-6-20(19)15-23/h2-10,15-16,18H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZRWSYMBONOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC6=CC=CC=C6C=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone, commonly referred to as a triazolopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that suggest various pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.53 g/mol. The structure includes a triazolo-pyrimidine moiety linked to a piperazine and a naphthalenic ether group, which may contribute to its biological activity.
Antitumor Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : A study focused on a related triazolopyrimidine compound showed IC50 values in the micromolar range against breast cancer cell lines, suggesting potent antitumor activity .
Antimicrobial Properties
Triazolo derivatives have also been noted for their antimicrobial activities. Preliminary screening of related compounds revealed:
- Inhibition of Bacterial Growth : Compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may exhibit neuroprotective effects:
- Mechanism : The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a structurally similar triazolo-pyrimidine derivative:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of angiogenesis |
This study underscores the potential use of triazolopyrimidines in cancer therapy.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has promising antimicrobial activity against several pathogenic bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with two analogs from the evidence, focusing on structural variations, substituent effects, and physicochemical properties.
Structural and Substituent Differences
*Molecular formulas estimated based on IUPAC names.
Key Observations :
- Side Chain Bulk : The naphthyloxy group in the target compound increases molecular weight and lipophilicity compared to phenyl or trifluoromethylphenyl analogs, which could enhance membrane permeability but reduce solubility .
- Electronic Effects : The trifluoromethyl group in the 4-methylphenyl analog introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy/ethoxy groups in the target and its ethoxy analog .
Analytical Characterization
However, analogous triazolo-pyrimidines are characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
